2,2,2-trifluoro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydroquinolin-7-yl]acetamide
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Overview
Description
2,2,2-Trifluoro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydroquinolin-7-yl]acetamide is a synthetic organic compound characterized by its unique trifluoromethyl group and quinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydroquinolin-7-yl]acetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin derivative with a methyl ketone in the presence of a base.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoroacetic anhydride or trifluoromethyl iodide under basic conditions.
Methoxymethylation: The methoxymethyl group is added through the reaction of the quinoline derivative with methoxymethyl chloride in the presence of a base such as sodium hydride.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research,
Biological Activity
2,2,2-Trifluoro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydroquinolin-7-yl]acetamide (CAS No. 865659-10-5) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H13F3N2O3
- Molecular Weight : 314.26 g/mol
- Boiling Point : Approximately 432.5 °C (predicted)
- Density : 1.367 g/cm³ (predicted)
- pKa : 9.11 (predicted) .
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, a related compound demonstrated efficacy in inhibiting the proliferation of cancer cells through mechanisms involving the blockade of key signaling pathways such as the MAPK pathway .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been noted in preliminary studies. For example, derivatives of quinoline have been shown to inhibit squalene synthase and cholesterol synthesis in hepatic cells, suggesting that similar mechanisms may be applicable to this compound .
Study on Antitumor Effects
In a comparative study involving various quinoline derivatives, it was found that certain modifications led to enhanced antitumor activity against malignant pleural mesothelioma cells. The combination of these compounds with established therapies resulted in improved outcomes compared to monotherapy .
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
Compound A | 0.020 | ERK inhibition |
Compound B | 0.015 | CD44 downregulation |
This compound | TBD | TBD |
Pharmacokinetics and Bioavailability
Research into related compounds has shown that modifications can significantly impact pharmacokinetic properties such as absorption and metabolism. For instance, a study highlighted that certain trifluoromethyl derivatives exhibited enhanced oral bioavailability and reduced clearance rates in animal models .
Properties
IUPAC Name |
2,2,2-trifluoro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1H-quinolin-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O3/c1-7-3-9-8(6-22-2)4-12(20)18-11(9)5-10(7)19-13(21)14(15,16)17/h3-5H,6H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFUISMYITVFEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C(F)(F)F)NC(=O)C=C2COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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